molecular formula C8H9NO2 B1606057 o-(Hydroxymethyl)benzamide CAS No. 33832-98-3

o-(Hydroxymethyl)benzamide

Cat. No. B1606057
CAS RN: 33832-98-3
M. Wt: 151.16 g/mol
InChI Key: RULWBFLPUAFFGY-UHFFFAOYSA-N
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Description

“o-(Hydroxymethyl)benzamide” is a type of benzamide compound . Benzamides are a significant class of amide compounds that have been widely used in various industries such as medical, industrial, biological, and potential drug industries .


Synthesis Analysis

Benzamide compounds can be synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The reaction was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .


Molecular Structure Analysis

The analysis of these products was determined with IR, 1 H NMR, 13 C NMR spectroscopic, and elemental methods .


Chemical Reactions Analysis

The reaction mechanism involves nucleophilic addition followed by a swift proton transfer-induced elimination reaction . One of the benzamide compounds has been shown to exhibit effective metal chelate activity .

Scientific Research Applications

1. Role in Acid-Catalyzed Hydrolysis

Benzamide derivatives, including o-(Hydroxymethyl)benzamide, have been studied for their behavior in acid-catalyzed hydrolysis. Research by McClelland (1975) observed oxygen-16--oxygen-18 exchange during the hydrolysis of benzamide, highlighting the formation of a tetrahedral intermediate in the reaction (McClelland, 1975).

2. Photocatalytic Activity in Water Decontamination

o-(Hydroxymethyl)benzamide has potential applications in water decontamination technology. A study on heterojunctions like Cu2O/TiO2, Bi2O3/TiO2, and ZnMn2O4/TiO2 demonstrated their ability to induce oxidation processes under visible light, with benzamide used as a pollutant in the experiment. This research opens pathways for using such compounds in environmental remediation (Bessekhouad, Robert, & Weber, 2005).

3. Amidic Hydrolysis Pathway

Studies on N-(hydroxymethyl)benzamide derivatives, including o-(Hydroxymethyl)benzamide, reveal a specific-base catalyzed deprotonation process, leading to amidic hydrolysis. This research contributes to understanding the chemical behavior and reaction mechanisms of these compounds (Murphy, Tenn, Labuda, & Nagorski, 2009).

4. Electrochemical α-Oxygenation of Amides

Recent research in 2023 by Bai et al. has explored the electrochemical α-oxygenation of benzamides, which could include derivatives like o-(Hydroxymethyl)benzamide. This process, mediated by N-hydroxyphthalimide, utilizes O2 as the oxygen source, indicating potential applications in chemical synthesis and pharmaceuticals (Bai et al., 2023).

5. Kinetic Dependence on Electron-Withdrawing Groups

Research on the aqueous reaction of N-(hydroxymethyl)benzamide derivatives, such as o-(Hydroxymethyl)benzamide, reveals dependence on electron-withdrawing groups. This understanding is crucial for designing and synthesizing pharmaceuticals and other chemical compounds (Tenn, French, & Nagorski, 2001).

Future Directions

Benzamides are used widely in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents . Therefore, the development of new synthetic methods for this type of compounds can be of considerable importance .

properties

IUPAC Name

2-(hydroxymethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c9-8(11)7-4-2-1-3-6(7)5-10/h1-4,10H,5H2,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RULWBFLPUAFFGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CO)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00187481
Record name o-(Hydroxymethyl)benzamide
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Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Hydroxymethyl)benzamide

CAS RN

33832-98-3
Record name 2-(Hydroxymethyl)benzamide
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Synthesis routes and methods I

Procedure details

A solution of triethylamine (TEA, 0.658 g, 0.91 ml, 6.50 mmol, 1.5 equiv.) in 1,2-dichloroethane (3 ml) was added dropwise under stirring and cooling with ice to a suspension of AlCl3 (0.635 g, 4.76 mmol, 1.1 equiv.) in 1,2-dichloroethane (7 ml). The temperature was maintained at 15-20° C. during the addition and the mixture was then allowed to warm up at room temperature. A solution of 1-dimethoxytrityl-6-amino-hexan-1-ol (16) (2.00 g, 4.76 mmol, 1.1 equiv., prepared as described by Woo and Fung (1996), International Pat. App. Pub. No. WO 96/05215) and 6-nitrophthalide (18) (0.766 g, 4.33 mmol, 1.0 equiv.) in 1,2-dichloroethane (3 ml) was added over a period of 20 min and the mixture was stirred at room temperature overnight. The completion of the reaction was confirmed by TLC analysis (EtOAc containing 1% TEA). The reaction mixture was then quenched with an ice-water mixture (30 ml) and stirred for an additional 30 min. The resulting suspension was filtered through a bed of Celite® and the filter cake was washed with 1,2-dichloroethane (10 ml). The organic phase of the combined filtrates was separated, washed with water (30 ml) and brine (20 ml), dried over MgSO4 and concentrated. The crude product was purified by flash chromatography (35-75% EtOAc in hexanes, gradient elution) yielding 0.20 g (8%) of compound (20) as a pale yellow oil. Rf=0.2 (hexanes/EtOAc 1:1, v/v, containing 1% TEA). 1H NMR (300 MHz, CD3CN) δ 8.32-8.27 (m, 2H), 7.76-7.73 (m, 1H), 7.47-7.44 (m, 2H), 7.33-7.20 (m, 8H), 6.87 (d, J=9.1 Hz, 4H), 4.69 (d, J=5.9 Hz, 2H), 4.14 (t, J=5.9 Hz, 1H), 3.77 (s, 6H), 3.35 (q, J=6.5 Hz, 2H), 3.03 (t, J=6.4 Hz, 2H), 1.64-1.55 (m, 4H), 1.43-1.28 (m, 4H). 13C NMR (75 MHz, CD3CN) δ 167.4, 158.8, 147.7, 145.9, 136.9, 130.1, 128.2, 128.0, 126.9, 125.1, 122.9, 113.2, 85.8, 63.3, 62.3, 55.1, 39.8, 29.8, 29.1, 26.7, 26.0.
Quantity
0.91 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0.635 g
Type
reactant
Reaction Step Two
Quantity
7 mL
Type
solvent
Reaction Step Two
[Compound]
Name
1-dimethoxytrityl-6-amino-hexan-1-ol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.766 g
Type
reactant
Reaction Step Four
Quantity
3 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
8%

Synthesis routes and methods II

Procedure details

A solution of triethylamine (TEA, 0.824 g, 1.13 ml, 8.14 mmol, 1.5 equiv.) in 1,2-dichloroethane (3 ml) was added dropwise under stirring and cooling with ice to a suspension of AlCl3 (0.796 g, 5.97 mmol, 1.1 equiv.) in 1,2-dichloroethane (7 ml). The temperature was maintained at 15-20° C. during the addition and the mixture was then allowed to warm up at room temperature. A solution of 1-dimethoxytrityl-6-amino-hexan-1-ol (16) (2.505 g, 5.97 mmol, 1.1 equiv., prepared as described by Woo and Fung (1996), International Pat. App. Pub. No. WO 96/05215, which is incorporated herein by reference in its entirety) and phthalide (17) (0.728 g, 5.43 mmol, 1.0 equiv.) in 1,2-dichloroethane (3 ml) was added over a period of 20 min and the mixture was stirred at room temperature overnight. The completion of the reaction was confirmed by TLC analysis (EtOAc containing 1% TEA). The reaction mixture was then quenched with an ice-water mixture (30 ml) and stirred for further 30 min. The resulting suspension was filtered through a bed of Celite® and the filter cake was washed with 1,2-dichloroethane (10 ml). The organic phase of the combined filtrates was separated, washed with water (30 ml) and brine (20 ml), dried over MgSO4 and concentrated. The crude product was purified by flash chromatography (15-70% EtOAc in hexanes containing 1% of TEA, gradient elution) yielding 0.80 g (27%) of compound (19) as a pale yellow oil. Rf=0.68 (EtOAc containing 1% TEA). 1H NMR (400 MHz, CD3CN) δ 7.61-7.19 (m, 14H), 6.85 (d, J=8.9 Hz, 4H), 5.33 (s, 1H), 4.50 (s, 2H), 3.75 (s, 6H), 3.32 (q, J=6.6 Hz, 2H), 3.01 (t, J=6.6 Hz, 2H), 1.63-1.53 (m, 4H), 1.44-1.28 (m, 4H).
Quantity
1.13 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0.796 g
Type
reactant
Reaction Step Two
Quantity
7 mL
Type
solvent
Reaction Step Two
[Compound]
Name
1-dimethoxytrityl-6-amino-hexan-1-ol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.728 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
3 mL
Type
solvent
Reaction Step Six
Yield
27%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
o-(Hydroxymethyl)benzamide
Reactant of Route 2
o-(Hydroxymethyl)benzamide
Reactant of Route 3
o-(Hydroxymethyl)benzamide
Reactant of Route 4
o-(Hydroxymethyl)benzamide
Reactant of Route 5
o-(Hydroxymethyl)benzamide
Reactant of Route 6
o-(Hydroxymethyl)benzamide

Citations

For This Compound
12
Citations
M De Rosa, RP Issac, G Houghton - Tetrahedron letters, 1995 - Elsevier
… to the o-hydroxymethyl benzamide which in turn is lactonized with aqueous acetic acid to give a primary amine and phthalide. A mod6ied form of this procedure was used in this study. …
Number of citations: 35 www.sciencedirect.com
DW Leedy, DL Muck - Journal of the American Chemical Society, 1971 - ACS Publications
… Reduction of the o-formylbenzamide 9 would lead to an intermediate 10 which would either protonate to form o-hydroxymethylbenzamide or cyclize with subsequent formation of …
Number of citations: 116 pubs.acs.org
MN Khan - The Journal of organic chemistry, 1996 - ACS Publications
A slight modification of the Gabriel synthesis of primary amines is suggested on the basis of the observed and reported values of rate constants for the alkaline and acid hydrolyses of …
Number of citations: 69 pubs.acs.org
MN Khan - Journal of the Chemical Society, Perkin Transactions 2, 1988 - pubs.rsc.org
… reactions of methyl o-carbamoylbenzoate, phthalamide, methyl o-aminomethylbenzoate, o-aminomethylbenzamide, ethyl o-hydroxymethylbenzoate, and o-hydroxymethylbenzamide …
Number of citations: 19 pubs.rsc.org
MD Rosa, RP Issac, MD Timken - Journal of Chemical Research …, 1999 - pubs.rsc.org
… öThe o-hydroxymethyl benzamide 2 was dissolved in glacial acetic acid (1 mmol mlÀ1) and heated at 80 8C for 2 h under a nitrogen atmosphere.A concentrated aqueous solution of …
Number of citations: 7 pubs.rsc.org
JC Saam - 1956 - search.proquest.com
… N1-ethylenebis-(o-hvdroxvmethvlbenzamlde) (IV) One gram (.00305 mole) of ethylenebis-(o-hydroxymethylbenzamide), 7 ml. of acetic anhydride and 20 ml. of pyridine were heated on …
Number of citations: 0 search.proquest.com
T Hirabayashi, K Itoh, S Sakai, Y Ishii - Journal of Organometallic Chemistry, 1970 - Elsevier
… It was surprising that in the case of phthalide (TIC) starting material was recovered instead of o-hydroxymethyl benzamide, but this does not mean that the reaction did not occur, for it is …
Number of citations: 8 www.sciencedirect.com
HG Bray, Z Hybs, WV Thorpe - Biochemical Journal, 1951 - ncbi.nlm.nih.gov
… It is probable that o-hydroxymethylbenzamide is an intermediate in this reaction (Bray, Thorpe & W-ood, 1949). (b) Etherextracts of otoluamide urines only give a very feeble fluorescein …
Number of citations: 19 www.ncbi.nlm.nih.gov
CW Chen - 1985 - search.proquest.com
The annelation of aromatic amides via 1-aminoisobenzofurans as transient reaction intermediates are reported. Three different methodologies are developed for generation of the …
Number of citations: 2 search.proquest.com
MD Rosa, RP Issac, FJ Luque… - Journal of the Chemical …, 1999 - pubs.rsc.org
… Partial reduction of 4 with NaBH4 gave the o-hydroxymethylbenzamide 5. The benzamides 5 were isolated and characterized. A solution of 5 in glacial acetic acid at 80 C for 2 h under …
Number of citations: 22 pubs.rsc.org

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